
2-Amino-N-(1-isobutyl-1H-pyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-(1-isobutyl-1H-pyrazol-4-yl)acetamide is a heterocyclic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(1-isobutyl-1H-pyrazol-4-yl)acetamide typically involves the reaction of 1-isobutyl-1H-pyrazole-4-carboxylic acid with ammonia or an amine source under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N-(1-isobutyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
2-Amino-N-(1-isobutyl-1H-pyrazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and agrochemicals
Mécanisme D'action
The mechanism of action of 2-Amino-N-(1-isobutyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. It may also interact with receptors to modulate signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-N-(1-methyl-1H-pyrazol-4-yl)acetamide
- 2-Amino-N-(1-ethyl-1H-pyrazol-4-yl)acetamide
- 2-Amino-N-(1-propyl-1H-pyrazol-4-yl)acetamide
Uniqueness
2-Amino-N-(1-isobutyl-1H-pyrazol-4-yl)acetamide is unique due to its isobutyl substituent, which can influence its biological activity and chemical reactivity. The presence of the isobutyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in enzymes or receptors .
Propriétés
Formule moléculaire |
C9H16N4O |
|---|---|
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
2-amino-N-[1-(2-methylpropyl)pyrazol-4-yl]acetamide |
InChI |
InChI=1S/C9H16N4O/c1-7(2)5-13-6-8(4-11-13)12-9(14)3-10/h4,6-7H,3,5,10H2,1-2H3,(H,12,14) |
Clé InChI |
JHAOWSMQNOGBDA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=C(C=N1)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


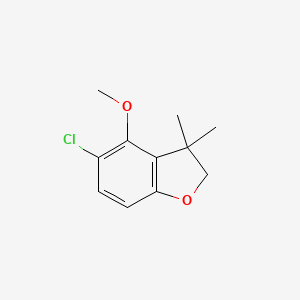
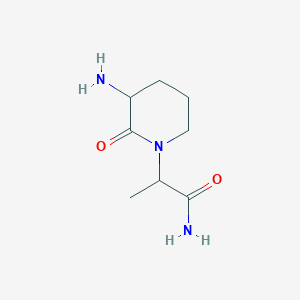
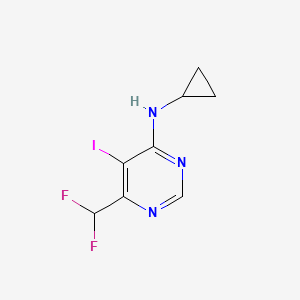
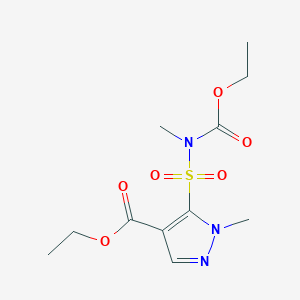
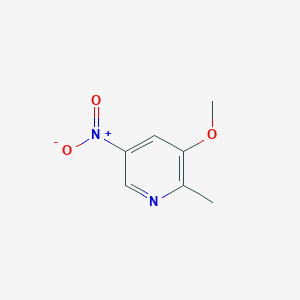
![2-(2-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11785801.png)
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11785813.png)

![2-Chlorothieno[2,3-b]pyridine](/img/structure/B11785825.png)

![6-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11785833.png)
![Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11785835.png)
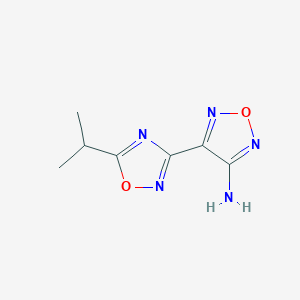
![4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11785846.png)
